8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a piperidine ring attached to a purine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent attachment to the purine structure. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
N-Alkylation: Introduction of the hydroxyl group on the piperidine ring.
Purine Attachment: Coupling the modified piperidine ring with a purine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.
Levonadifloxacin: A related compound with a similar piperidine structure, used as an antibacterial agent.
Uniqueness
8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a piperidine ring and a purine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17N5O3 |
---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H17N5O3/c1-15-9-8(10(19)16(2)12(15)20)13-11(14-9)17-5-3-7(18)4-6-17/h7,18H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
BFRGFZKUYINKLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.